(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

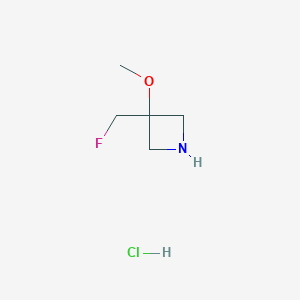

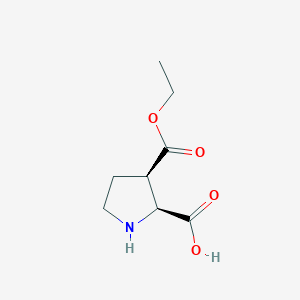

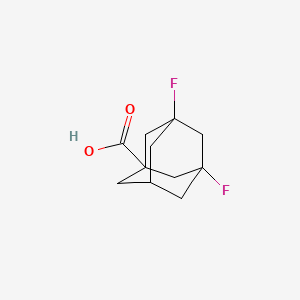

The compound “(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid” is likely a chiral molecule due to the presence of two stereocenters, indicated by the (2S,3R) configuration . The molecule likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carboxylic acid groups, which are functional groups consisting of a carbonyl (C=O) and a hydroxyl (OH) group.

Synthesis Analysis

The synthesis of a complex molecule like this would likely involve multiple steps, each requiring specific reagents and reaction conditions . The exact synthesis would depend on the desired yield, cost of reagents, and other factors.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The carboxylic acid groups could undergo reactions such as esterification, amidation, and reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Applications De Recherche Scientifique

Chemical and Physical Properties

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is related to compounds like trans-4-hydroxy-L-proline, which is known for its nonhazardous, nontoxic, and nonflammable properties. It is typically available in a white crystalline powder form and is soluble in water. It is important to handle such compounds with care, ensuring they are stored in a cool, dry place in a well-closed container to avoid contact with skin and eyes (Kamal & Sultana, 2013).

Application in Synthesis of Antitumor Agents

The compound's derivatives, such as 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, have been found to possess moderate cytotoxic activity and are considered potential antitumor agents. Variations in the core ring structure and substitutions at specific positions have shown to influence their antitumor activity significantly (Tomita et al., 2002).

Role in Asymmetric Synthesis

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is involved in the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. These syntheses are crucial for creating specific stereoisomers with high diastereoselectivity and enantiomeric excess, which are important in the pharmaceutical industry for the development of drugs with specific activity and reduced side effects (Bunnage et al., 2004).

Contribution to Chemiluminescence in High-Performance Liquid Chromatography

Derivatives of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid, like 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine, are used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is crucial for the sensitive and selective analysis of carboxylic acids in complex mixtures, such as pharmaceutical and biological samples (Morita & Konishi, 2002).

Application in Medicinal Chemistry

The structure of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid and its derivatives, such as 4-fluoropyrrolidine derivatives, are valuable in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. These derivatives offer a versatile framework for the development of compounds with potential therapeutic effects (Singh & Umemoto, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUCURGOLKRMOT-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)

![N-(3-Hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2625310.png)

![N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625313.png)

![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)

![N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625319.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)